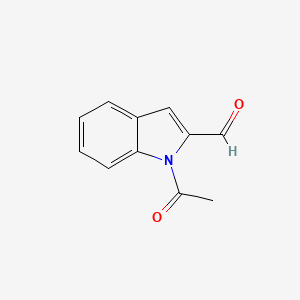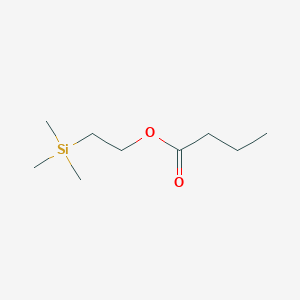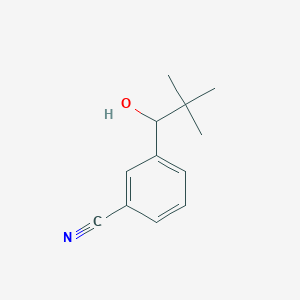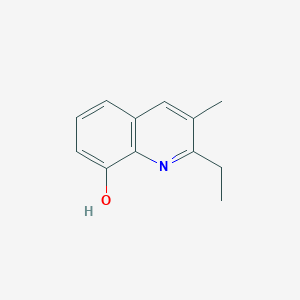![molecular formula C11H11N3 B11907148 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine CAS No. 833458-52-9](/img/structure/B11907148.png)
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core fused with a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts, such as amorphous carbon-supported sulfonic acid, can be applied to scale up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazolo[3,4-B]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-B]pyridine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Mécanisme D'action
The mechanism of action of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the pyrazole ring.
Pyrazolo[3,4-b]pyridine-5-carboxylate: Contains a carboxylate group, which imparts different chemical properties.
Uniqueness
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine is unique due to its fused cyclopentene and pyrazolo[3,4-B]pyridine rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
833458-52-9 |
|---|---|
Formule moléculaire |
C11H11N3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-cyclopent-3-en-1-yl-3H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H11N3/c1-2-5-8(4-1)10-9-6-3-7-12-11(9)14-13-10/h1-3,6-8,10H,4-5H2 |
Clé InChI |
GEJPJXPVXHECCW-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1C2C3=C(N=CC=C3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)




![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)

